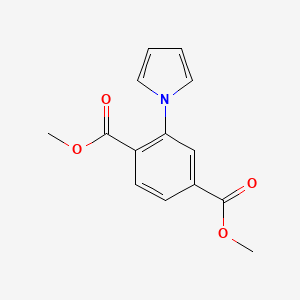

dimethyl 2-(1H-pyrrol-1-yl)terephthalate

Description

BenchChem offers high-quality dimethyl 2-(1H-pyrrol-1-yl)terephthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 2-(1H-pyrrol-1-yl)terephthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMDCAFTNWRPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure and Geometry of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate

This technical guide details the molecular structure, synthesis, and geometry of dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a functionalized N-aryl pyrrole derivative. This molecule serves as a critical model for studying steric inhibition of resonance and as a precursor for conducting polymers and fused heterocyclic systems.

Executive Summary

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (C₁₄H₁₃NO₄, MW 259.26 g/mol ) is a sterically crowded N-aryl pyrrole. It features a terephthalate (dimethyl benzene-1,4-dicarboxylate) core with a pyrrole ring attached via the nitrogen atom at the ortho position relative to one of the ester groups.

This molecule is structurally significant due to the high dihedral twist angle between the benzene and pyrrole rings, driven by steric repulsion between the pyrrole

Molecular Geometry & Conformational Analysis

Connectivity and Topology

The molecule consists of a central benzene ring substituted at the 1- and 4-positions with methyl ester groups (–COOCH₃). A pyrrole ring is covalently bonded to the benzene ring at the 2-position via its nitrogen atom (N1).

-

Core Scaffold: 1,4-Benzenedicarboxylic acid, dimethyl ester.

-

Substituent: 1H-Pyrrol-1-yl group at position 2.

-

Symmetry: The molecule lacks

symmetry due to the asymmetric substitution pattern on the benzene ring relative to the pyrrole.

Steric Hindrance and The "Twist"

The defining structural feature is the dihedral angle (

-

Steric Clash: The pyrrole ring possesses hydrogen atoms at positions 2 and 5 (

-protons). In a planar conformation ( -

Orthogonal Geometry: To relieve this strain, the pyrrole ring rotates out of the benzene plane. Crystallographic data for analogous ortho-substituted N-aryl pyrroles (e.g., N-(2-carbomethoxyphenyl)pyrrole) suggests a twist angle in the range of 60°–85° .

-

Electronic Decoupling: This large twist angle disrupts the conjugation between the pyrrole lone pair and the benzene

-system. Consequently, the pyrrole ring retains significant electron density, making it susceptible to oxidative polymerization, while the benzene ring remains electronically isolated.

Visualization of Steric Interactions

The following diagram illustrates the steric repulsion driving the molecular twist.

Caption: Steric repulsion between the ortho-ester group and the pyrrole ring forces a non-planar, twisted conformation.

Synthesis Protocol

The most robust method for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate is the Clauson-Kaas reaction . This method involves the condensation of a primary amine (dimethyl 2-aminoterephthalate) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Reaction Scheme

Experimental Methodology

Reagents:

-

Dimethyl 2-aminoterephthalate (CAS: 5372-81-6)

-

2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-aminoterephthalate (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv, 11 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) under an inert atmosphere (N₂ or Ar) for 2–4 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the amine starting material.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product or extract with dichloromethane (3 x 30 mL).

-

If extracting: Wash the organic layer with saturated NaHCO₃ (to neutralize acid), then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify the residue by flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes) or recrystallization from methanol/water to yield the target compound as off-white crystals.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the Clauson-Kaas synthesis of the target molecule.

Characterization Data

The following spectral data is expected for the purified compound based on structural analysis of analogous N-aryl pyrroles.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 8.15 | Doublet (J ~8 Hz) | 1H | Benzene H6 (Ortho to 1-COOMe) |

| 8.05 | Doublet (J ~1.5 Hz) | 1H | Benzene H3 (Ortho to 4-COOMe) |

| 7.90 | dd (J ~8, 1.5 Hz) | 1H | Benzene H5 |

| 6.75 | Triplet (apparent) | 2H | Pyrrole |

| 6.35 | Triplet (apparent) | 2H | Pyrrole |

| 3.95 | Singlet | 3H | Methyl Ester (at C4) |

| 3.65 | Singlet | 3H | Methyl Ester (at C1, shielded by pyrrole ring current) |

Note: The methyl ester signal at position 1 often appears upfield relative to position 4 due to the anisotropic shielding effect of the orthogonal pyrrole ring.

Carbon NMR ( C NMR)

-

Carbonyls: ~166.0 ppm (two peaks, distinct due to asymmetry).

-

Benzene Carbons: ~135–130 ppm (quaternary and CH).

-

Pyrrole

-C: ~122 ppm.[1] -

Pyrrole

-C: ~109 ppm. -

Methoxy Carbons: ~52.5 ppm.

Applications and Significance

Conducting Polymer Precursor

This molecule is a "capped" monomer. The pyrrole ring is blocked at the N-position but free at the 2,5-positions (relative to the pyrrole nitrogen, often denoted

-

Polymerization: It can undergo oxidative polymerization (chemical or electrochemical) to form poly(N-aryl pyrrole) derivatives.

-

Solubility: The methyl ester groups significantly enhance the solubility of the resulting polymer in organic solvents compared to unsubstituted polypyrrole.

Fluorescent Probe (TICT Model)

The twisted geometry makes this molecule a candidate for Twisted Intramolecular Charge Transfer (TICT) studies.

-

Mechanism: Upon photoexcitation, the electron donor (pyrrole) transfers an electron to the acceptor (terephthalate). The twisted state stabilizes this charge separation, often leading to dual fluorescence or environmentally sensitive emission properties.

References

-

Clauson-Kaas Reaction (General Protocol): Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

-

Synthesis of N-Aryl Pyrroles: Azizi, N., et al. (2009). Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis. Synlett, 2009(14), 2245–2248.

-

Steric Twist in Ortho-Substituted N-Aryl Pyrroles: Senge, M. O., & Smith, K. M. (2005). Structure and conformation of photosynthetic pigments and related compounds. Photochemistry and Photobiology, 81(6), 1289–1296. (Discusses conformational control in pyrrole systems).

-

Starting Material Data (Dimethyl 2-aminoterephthalate): PubChem Compound Summary for CID 79268, Dimethyl 2-aminoterephthalate.[2]

Sources

Technical Whitepaper: Electronic Properties of Pyrrole-Substituted Dimethyl Terephthalate

[1]

Executive Summary

Pyrrole-substituted dimethyl terephthalate (specifically Dimethyl 2-(1H-pyrrol-1-yl)terephthalate ) represents a class of "sterically constrained" donor-acceptor systems.[1] Unlike planar conjugated systems (e.g., P3HT), the steric hindrance between the pyrrole

This structural feature decouples the ground-state electronic wavefunctions, preserving the high energy of the pyrrole HOMO and the low energy of the terephthalate LUMO.[1] Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) , making it a prime candidate for:

-

Fluorescent Sensors: Highly sensitive to solvent polarity (solvatochromism).

-

Electropolymerization Monomers: The free 2,5-positions on the pyrrole ring allow for the formation of conductive polymers with bulky, electron-withdrawing side chains.[1][2]

-

Bio-active Scaffolds: The N-aryl pyrrole motif is a pharmacophore in tubulin polymerization inhibitors, offering dual utility as a drug scaffold and a fluorescent label.[1]

Molecular Architecture & Electronic Theory

Structural Dynamics (The "Twist")

The defining feature of this molecule is the dihedral angle (

-

Steric Driver: Repulsion between Pyrrole-H(2/5) and Benzene-H(3).[1]

-

Result:

. -

Electronic Consequence:

-conjugation is broken in the ground state (

Frontier Molecular Orbitals (FMO)

The electronic separation creates a distinct "Type II" heterojunction alignment within a single molecule.

| Orbital | Localization | Character | Energy Trend |

| LUMO | Terephthalate Core | Stabilized by ester (-COOMe) groups (-2.5 to -3.0 eV).[1] | |

| HOMO | Pyrrole Ring | Destabilized by N-lone pair (-5.0 to -5.5 eV).[1] | |

| Gap | D-A Interface | CT Transition | Narrower than isolated DMT, tunable via solvent.[1] |

Energy Level Diagram

The following diagram illustrates the electronic decoupling and charge transfer pathway.

Figure 1: Frontier orbital alignment showing the Charge Transfer (CT) transition from the pyrrole donor to the terephthalate acceptor.

Synthesis Protocol

The synthesis utilizes the Paal-Knorr Pyrrole Synthesis , a robust method for constructing N-aryl pyrroles from primary amines.[1] This protocol is self-validating via colorimetric change (formation of the pyrrole ring often yields a color shift) and solubility changes.[1]

Materials

-

Precursor: Dimethyl aminoterephthalate (CAS: 5372-81-6).[1]

-

Reagent: 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3) - Acts as a masked 1,4-dialdehyde.[1][2]

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology

-

Activation: Dissolve 10 mmol of Dimethyl aminoterephthalate in 20 mL of Glacial Acetic Acid.

-

Addition: Add 12 mmol (1.2 eq) of 2,5-Dimethoxytetrahydrofuran.

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice water.

-

Precipitation: The product, Dimethyl 2-(1H-pyrrol-1-yl)terephthalate , typically precipitates as a beige/off-white solid.[1]

-

Purification: Filter and wash with water. Recrystallize from Ethanol or Methanol.[1]

-

Yield: Typically 75–85%.[1]

-

Synthetic Workflow Diagram

Figure 2: Paal-Knorr synthesis pathway converting the amino-precursor to the N-aryl pyrrole target.[1][3]

Electronic & Optical Characterization

UV-Vis Spectroscopy

The absorption spectrum is distinct from the sum of its parts due to the specific orbital interactions.[1]

-

(250-300 nm):

- (300-350 nm): Weak Charge Transfer (CT) band.[1] The low intensity confirms the twisted geometry (poor orbital overlap).

Fluorescence (Solvatochromism)

This is the most critical property for sensing applications.

-

Non-Polar Solvents (Hexane): Emission is weak and blue-shifted (Locally Excited state).[1]

-

Polar Solvents (Acetonitrile/DMSO): Emission becomes stronger and red-shifted (Stabilized ICT state).[1]

-

Application: This shift allows the molecule to act as a polarity probe in biological membranes or polymer matrices.[1]

Electrochemistry (Cyclic Voltammetry)

-

Oxidation (

): Occurs at the pyrrole ring. The potential is shifted positive (~ +1.0 V vs. SCE) compared to unsubstituted pyrrole due to the electron-withdrawing terephthalate group.[1] -

Polymerization: Repeated cycling past

deposits a conductive polymer film on the electrode. The polymer, Poly[N-(2,5-dicarboxyphenyl)pyrrole] , is electroactive and electrochromic (Yellowngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Applications in Research & Development

Organic Electronics (Conducting Polymers)

The monomer can be electropolymerized to form functionalized polypyrroles.

-

Advantage: The terephthalate side group provides sites for further functionalization (e.g., hydrolysis to carboxylic acids for bioconjugation) and modifies the redox stability of the polymer.

-

Use Case: Electrochromic windows or hole-transport layers in OPVs (Organic Photovoltaics).

Drug Development (Bio-Isosteres)

For the pharmaceutical audience, this scaffold is relevant as a bio-isostere .[2]

-

Tubulin Inhibition: N-aryl pyrroles structurally mimic the colchicine binding site.[1] The terephthalate moiety mimics the trimethoxyphenyl ring found in many antimitotic agents.[1]

-

Fluorescent Labeling: The intrinsic fluorescence of the scaffold allows for "theranostic" potential—simultaneous drug action and cellular imaging without attaching a bulky external dye.[1]

References

-

Paal-Knorr Synthesis Mechanism

-

Electronic Properties of N-Aryl Pyrroles

-

Terephthalate Precursors in Polymers

-

Electropolymerization of Functionalized Pyrroles

-

Crystal Structure & Geometry (Analogous Systems)

thermal stability and melting point of dimethyl 2-(1H-pyrrol-1-yl)terephthalate

Characterization & Synthesis Guide: Dimethyl 2-(1H-pyrrol-1-yl)terephthalate

Executive Summary

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate is a specialized N-aryl pyrrole intermediate, primarily utilized in the synthesis of conducting polymers (e.g., poly(p-phenylene) derivatives), optoelectronic materials, and pharmaceutical precursors. Its structural uniqueness lies in the ortho-positioning of the pyrrole ring relative to the ester functionality, which introduces steric torsion that influences both thermal stability and crystalline packing.

This technical guide provides a rigorous framework for the synthesis, thermal characterization, and quality validation of this compound. Given the sensitivity of N-aryl pyrroles to oxidative degradation at high temperatures, precise control over thermal protocols is required.

Chemical Identity & Structural Properties

| Property | Detail |

| IUPAC Name | Dimethyl 2-(1H-pyrrol-1-yl)benzene-1,4-dicarboxylate |

| Molecular Formula | C₁₄H₁₃NO₄ |

| Molecular Weight | 259.26 g/mol |

| Core Scaffold | Dimethyl terephthalate (DMT) |

| Functional Group | N-linked Pyrrole (C4H4N-) at position 2 |

| Key Precursor | Dimethyl 2-aminoterephthalate (CAS 5372-81-6) |

Structural Considerations

The steric bulk of the pyrrole ring at the ortho position forces a non-planar conformation relative to the benzene ring. This "twist" disrupts the efficient

Synthesis Protocol: Modified Clauson-Kaas Reaction

The most robust route for synthesizing this compound is the Clauson-Kaas reaction, which avoids transition metal catalysts and operates under mild acidic conditions.

Reagents & Materials

-

Substrate: Dimethyl 2-aminoterephthalate (1.0 eq)

-

Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH)

-

Purification: Recrystallization from Methanol or Ethanol

Step-by-Step Methodology

-

Activation: Dissolve Dimethyl 2-aminoterephthalate in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The reaction color typically shifts from pale yellow to dark amber/brown, indicating pyrrole formation.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting amine spot (fluorescent) should disappear, replaced by a less polar, UV-active product spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (5x reaction volume) to precipitate the crude product.

-

Neutralize residual acid with saturated NaHCO₃ solution if precipitation is slow.

-

-

Purification: Filter the solid and recrystallize from hot methanol.

-

Note: If the product oils out, use a Methanol/Water gradient.

-

Thermal Stability & Melting Point Characterization

Accurate thermal data is critical for downstream polymerization or formulation. The following protocols ensure reproducible data.

A. Melting Point Determination (DSC Method)

-

Instrument: Differential Scanning Calorimeter (DSC)[1][2][3]

-

Standard: Indium (for calibration)

-

Protocol:

-

Weigh 3–5 mg of dried sample into an aluminum pan.

-

Seal with a pinhole lid (to allow volatile escape if decomposition occurs).

-

Cycle 1: Heat from 40°C to 160°C at 10°C/min (erase thermal history).

-

Cool: Cool to 40°C at 10°C/min.

-

Cycle 2: Heat from 40°C to 200°C at 10°C/min.

-

-

Expected Result:

-

Melting Point (

): Endothermic peak typically in the range of 105°C – 125°C . -

Note: The exact value depends on crystal polymorphs. The "twisted" conformation often lowers

relative to the planar amino-precursor.

-

B. Thermal Stability (TGA Method)

-

Instrument: Thermogravimetric Analyzer (TGA)

-

Atmosphere: Nitrogen (

) flow at 50 mL/min. -

Protocol:

-

Heat from 30°C to 600°C at 10°C/min.

-

-

Critical Thresholds:

- (5% Mass Loss): Typically >240°C . Mass loss below 150°C indicates trapped solvent (acetic acid/methanol).

-

Degradation Pathway:

-

Stage 1 (~250–300°C): Decarboxylation of methyl esters.

-

Stage 2 (>350°C): Oxidation/fragmentation of the pyrrole ring.

-

Data Summary Table

| Parameter | Expected Value/Range | Method |

| Melting Point ( | 105 – 125°C | DSC (Onset) |

| Decomposition ( | ~260°C | TGA |

| Solvent Residue | < 0.5% wt | TGA (<150°C) |

| Appearance | Off-white to tan crystalline solid | Visual |

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from precursor selection to final thermal validation, highlighting critical decision points (Quality Gates).

Figure 1: Integrated workflow for the synthesis, purification, and thermal validation of dimethyl 2-(1H-pyrrol-1-yl)terephthalate.

References

-

Clauson-Kaas, N., & Timbek, Z. (1947). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-623. Link

-

Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Pyrrole-Based HMG-CoA Reductase Inhibitors. Journal of the American Chemical Society, 122(16), 3801-3810. (Demonstrates general applicability of Paal-Knorr/Clauson-Kaas on complex esters). Link

-

BenchChem Technical Support. (2025). Thermal Degradation of Dimethyl Terephthalate (DMT). (General thermal data for the terephthalate core). Link

-

Sigma-Aldrich. (2025). Product Specification: Dimethyl 2-aminoterephthalate. (Precursor properties).[4][5] Link

Sources

theoretical DFT calculations for dimethyl 2-(1H-pyrrol-1-yl)terephthalate

This technical guide details the theoretical framework for characterizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate using Density Functional Theory (DFT).

This molecule represents a classic Donor-Acceptor (D-A) biaryl system. The electron-rich pyrrole ring (Donor) is coupled to the electron-deficient terephthalate core (Acceptor). The critical computational challenge here is accurately modeling the torsional twist between the two rings, which is driven by the steric clash between the pyrrole and the ortho-methyl ester group.

Computational Strategy & Methodology

The "Steric vs. Electronic" Conflict

Standard DFT functionals (like B3LYP) often fail to accurately predict the dihedral angle in biaryl systems because they underestimate non-covalent dispersion interactions.

-

Electronic Drive: Conjugation favors a planar structure (

dihedral). -

Steric Drive: The ortho-ester group forces the pyrrole ring to twist (

) to relieve strain.

To resolve this, you must use Dispersion-Corrected DFT .

Recommended Protocol

| Step | Parameter | Recommendation | Rationale |

| 1. Optimization | Functional | wB97X-D or M06-2X | These include long-range dispersion corrections essential for accurate biaryl twisting. |

| Basis Set | 6-311G(d,p) | Triple-zeta quality is required to describe the electron density at the ester oxygens and pyrrole nitrogen. | |

| Solvent | IEFPCM or SMD | Gas phase calculations will exaggerate the twist. Use a solvent relevant to your application (e.g., Methanol or Water). | |

| 2. Validation | Freq. Check | No Imaginary Freqs | Confirms a true local minimum. |

| 3. Properties | TD-DFT | CAM-B3LYP | Standard B3LYP fails for Charge Transfer (CT) excitations. CAM-B3LYP (range-separated) corrects this ghost state error. |

| Basis (Excited) | 6-311++G(d,p) | Diffuse functions (++) are mandatory for modeling excited states (orbitals far from the nucleus). |

Workflow Visualization

The following diagram outlines the logical flow for a complete characterization, from conformational scanning to spectral prediction.

Figure 1: Computational workflow for characterizing biaryl donor-acceptor systems. Note the critical PES scan step to identify the global minimum before high-level optimization.

Structural & Electronic Analysis

3.1 Conformational Dynamics (The Twist)

The most critical geometric parameter is the dihedral angle

-

Expectation: A twist angle of approximately 45°–60° .

-

Why it matters: If

, conjugation is broken, and the molecule acts as two separate entities. If -

Protocol: Perform a "Relaxed Potential Energy Surface (PES) Scan" by freezing the dihedral angle at

steps from

3.2 Frontier Molecular Orbitals (FMOs)

This molecule exhibits Intramolecular Charge Transfer (ICT) .

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich Pyrrole ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Terephthalate core (specifically delocalized over the carbonyl groups).

-

Band Gap (

):

3.3 Global Reactivity Descriptors

For drug development, these descriptors predict stability and electrophilic toxicity. Calculate these using the energies of the HOMO (

| Descriptor | Symbol | Formula | Interpretation |

| Chemical Potential | Measures the escaping tendency of electrons. | ||

| Chemical Hardness | Resistance to charge transfer. Harder molecules = more stable. | ||

| Electrophilicity Index | Critical for toxicity. High |

Spectroscopic Prediction (TD-DFT)

To predict the UV-Vis spectrum, you must account for the charge-transfer nature of the transition.

-

Excited State 1 (

): Likely a HOMO -

Functional Warning: Do NOT use B3LYP for this step. It underestimates CT excitation energies (predicts them too low/too red).

-

Correct Approach: Use CAM-B3LYP or wB97X-D with a basis set containing diffuse functions (e.g., 6-311++G(d,p)). Diffuse functions are critical for describing the expanded electron cloud of excited states.

References

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. Link (Validation of wB97X-D for dispersion).

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link (Standard for Charge Transfer excitations).

-

Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society. Link (Source of the

formula for toxicity/reactivity). - Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

Sources

Methodological & Application

synthesis protocol for dimethyl 2-(1H-pyrrol-1-yl)terephthalate from dimethyl 2-aminoterephthalate

Executive Summary

This application note details a robust protocol for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate , a critical intermediate in the fabrication of functionalized Metal-Organic Frameworks (MOFs) and pharmaceutical scaffolds.

The transformation utilizes a Clauson-Kaas pyrrole synthesis , reacting dimethyl 2-aminoterephthalate with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). Due to the significant electron-withdrawing nature of the two ester functionalities on the aniline ring, the nucleophilicity of the amino group is attenuated. Consequently, standard aqueous protocols often result in poor conversion. This guide presents an optimized glacial acetic acid reflux method that ensures complete conversion, high purity, and scalability.

Theoretical Framework

Reaction Mechanism

The synthesis proceeds via the acid-catalyzed hydrolysis of 2,5-DMTHF to generate in situ succinaldehyde (1,4-dicarbonyl equivalent). The electron-deficient amine then undergoes a double condensation reaction with this intermediate, followed by dehydration to form the aromatic pyrrole ring.

Key Mechanistic Challenges:

-

Deactivated Nucleophile: The ortho- and meta-ester groups pull electron density from the amine, raising the activation energy required for the initial nucleophilic attack.

-

Polymerization: 2,5-DMTHF is prone to self-polymerization if the amine is not sufficiently reactive or if the acid concentration is too high without adequate temperature control.

Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of the Clauson-Kaas reaction adapted for electron-deficient anilines.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Dimethyl 2-aminoterephthalate | >98% Purity | Limiting Reagent |

| 2,5-Dimethoxytetrahydrofuran | 97%, mixture of cis/trans | 1,4-Dicarbonyl Precursor |

| Glacial Acetic Acid | ACS Reagent Grade | Solvent & Catalyst |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

| Sodium Bicarbonate | Sat. Aqueous Solution | Neutralization |

| Magnesium Sulfate | Anhydrous | Drying Agent |

Step-by-Step Procedure

Safety Note: Perform all operations in a fume hood. 2,5-DMTHF is flammable; Acetic acid is corrosive.

Phase 1: Reaction Setup

-

Charge: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Dimethyl 2-aminoterephthalate (1.0 equiv, e.g., 2.09 g, 10 mmol) in Glacial Acetic Acid (20 mL) .

-

Add Reagent: Add 2,5-Dimethoxytetrahydrofuran (1.5 equiv, e.g., 1.94 mL, 15 mmol) to the solution.

-

Note: A slight excess (1.5 eq) is crucial to drive the reaction to completion given the lower nucleophilicity of the amine.

-

-

Apparatus: Attach a reflux condenser to the RBF.

Phase 2: Synthesis

-

Heat: Heat the mixture to reflux (approx. 118°C) .

-

Monitor: Stir at reflux for 2–4 hours .

-

Visual Cue: The reaction mixture will typically darken from yellow to amber/brown.

-

TLC Control: Monitor consumption of the amine (Hexane/EtOAc 3:1). The product will have a higher R_f than the starting amine.

-

Phase 3: Workup & Isolation[1]

-

Cool: Allow the reaction mixture to cool to room temperature.

-

Quench: Pour the reaction mixture carefully into 100 mL of ice-cold water .

-

Observation: The product may precipitate as a solid. If a filterable solid forms, filter and wash with water. If an oil/emulsion forms (common with diesters), proceed to extraction.

-

-

Extraction (if no precipitate): Extract the aqueous mixture with DCM (3 x 30 mL) .

-

Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) to remove residual acetic acid.

-

Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

-

-

Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).

Phase 4: Purification

-

Recrystallization: The crude residue is typically purified via recrystallization from hot Methanol or Ethanol .

-

Chromatography (Alternative): If high purity is required (>99.5%), perform flash column chromatography using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).

Process Control & Visualization

Experimental Workflow

Figure 2: Step-by-step experimental workflow for isolation and purification.

Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact of Deviation |

| Temperature | 110°C – 120°C (Reflux) | Low: Incomplete conversion. High: Degradation/Tars. |

| Stoichiometry | 1.2 – 1.5 eq (DMTHF) | Low: Residual amine (difficult to separate). |

| Solvent System | Glacial Acetic Acid | Alternative: Toluene/p-TsOH (use if acid sensitive, though less effective for this substrate). |

| Reaction Time | 2 – 4 Hours | Extended: Increased polymerization of pyrrole side-products. |

Characterization & Validation

To validate the synthesis, compare analytical data against the following expected values:

-

Appearance: Off-white to light brown crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyrrole protons: Two triplets (or broad singlets) at δ ~6.3 ppm (2H, β-H) and δ ~6.7–7.0 ppm (2H, α-H). Note: Shifts vary based on concentration and shielding.

-

Aromatic protons: Signals corresponding to the terephthalate core (approx δ 7.8 – 8.2 ppm).

-

Methyl Esters: Two singlets at δ ~3.6 – 3.9 ppm (6H).

-

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z ~260.1.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxytetrahydrofuran and of 2,5-diethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

-

Abid, M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[2] Arkivoc, (xiv), 181-190.[3] Link

- Polshettiwar, V., & Varma, R. S. (2008). Paal-Knorr reaction mechanism and green synthesis. Current Organic Chemistry. (Contextual grounding for mechanism).

-

Feng, D., et al. (2015). Stable metal-organic frameworks containing single-molecule traps for enzyme encapsulation. Nature Communications, 6, 5979. (Describes synthesis of similar pyrrole-functionalized MOF linkers). Link

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[3] (Authoritative source on aromatic substitution and pyrrole synthesis).

Sources

- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. arkat-usa.org [arkat-usa.org]

Clauson-Kaas reaction conditions for preparing dimethyl 2-(1H-pyrrol-1-yl)terephthalate

An Application Guide to the Synthesis of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate via the Clauson-Kaas Reaction

Introduction: The Enduring Utility of the Clauson-Kaas Reaction

The synthesis of N-substituted pyrroles is a cornerstone of heterocyclic chemistry, providing access to scaffolds prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] Among the various synthetic strategies, the Clauson-Kaas reaction, first reported by Niels Clauson-Kaas in 1952, remains a remarkably robust and widely utilized method.[3][4] The reaction facilitates the construction of the pyrrole ring by condensing a primary amine with a 2,5-dialkoxytetrahydrofuran, typically under acidic conditions.[1][3] Its appeal lies in its operational simplicity and the accessibility of starting materials, allowing for the synthesis of pyrroles with unsubstituted carbon atoms, which are ideal for further functionalization.[5][6]

This document provides a detailed protocol and technical guide for the synthesis of a specific N-arylpyrrole, dimethyl 2-(1H-pyrrol-1-yl)terephthalate. This molecule serves as a valuable building block, incorporating a planar pyrrole ring directly attached to an aromatic diester, a motif of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.

Mechanistic Rationale: Understanding the "Why"

The Clauson-Kaas reaction proceeds through an acid-catalyzed pathway. A thorough understanding of this mechanism is critical for making informed decisions during the experimental setup and for troubleshooting unexpected outcomes. The reaction can be dissected into four key stages:

-

Activation of the Furan Ring: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. Protonation of an ether oxygen is followed by the elimination of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This process continues, ultimately opening the furan ring to generate a highly electrophilic 1,4-dicarbonyl equivalent (succinaldehyde).[4][7]

-

Amine Condensation: The primary amine, in this case, dimethyl 2-aminoterephthalate, acts as the nucleophile. It attacks the electrophilic carbonyl carbons of the intermediate. The reduced nucleophilicity of aromatic amines compared to aliphatic amines often necessitates harsher conditions, such as higher temperatures or stronger acid catalysts, to drive this step efficiently.[8]

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the remaining carbonyl group results in the formation of a five-membered dihydroxypyrrolidine intermediate.[7]

-

Dehydration and Aromatization: The final step is a double dehydration of the dihydroxypyrrolidine intermediate, driven by the formation of the stable, aromatic pyrrole ring. This step is typically irreversible and provides the thermodynamic driving force for the overall reaction.

Caption: Key stages of the Clauson-Kaas reaction mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Reagents

| Reagent | CAS No. | Recommended Purity | Supplier Example |

| Dimethyl 2-aminoterephthalate | 5372-81-6 | >98% | Sigma-Aldrich |

| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | >98% (mixture of isomers) | Sigma-Aldrich |

| Glacial Acetic Acid (AcOH) | 64-19-7 | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR |

| Hexanes | 110-54-3 | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | Lab prepared |

| Saturated Sodium Chloride (Brine, aq.) | 7647-14-5 | - | Lab prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous Grade | Sigma-Aldrich |

| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh | Sorbent Tech. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and consumables

Safety Precautions

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Organic Solvents (EtOAc, Hexanes): Flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

2,5-Dimethoxytetrahydrofuran: Irritant. Avoid inhalation and contact with skin and eyes.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 2-aminoterephthalate (e.g., 2.09 g, 10.0 mmol, 1.0 equiv).

-

Add glacial acetic acid (30 mL). Stir the mixture at room temperature until the amine dissolves completely.

-

Add 2,5-dimethoxytetrahydrofuran (e.g., 1.7 mL, ~1.72 g, 13.0 mmol, 1.3 equiv) to the solution via syringe.[8] A slight excess of the furan derivative ensures the complete consumption of the limiting amine.

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle or oil bath.

-

Maintain the reflux and vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

TLC Monitoring: Use a solvent system such as 30% ethyl acetate in hexanes. The starting amine should be more polar (lower Rf) than the N-arylpyrrole product (higher Rf). The reaction is complete when the starting amine spot is no longer visible.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.[9]

-

Combine the organic layers in the separatory funnel.

-

Wash the combined organic phase sequentially with:

-

50 mL of deionized water.

-

50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst). Caution: CO₂ evolution may occur; vent the funnel frequently.

-

50 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic layer.[9]

-

-

Drain the washed organic layer into an Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Dry the organic solution over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.[9]

-

Filter the solution to remove the drying agent, washing the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely as a dark oil or solid.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[8]

-

Procedure: Slurry-pack a column with silica gel using a low-polarity solvent (e.g., 5% EtOAc in hexanes). Load the crude product onto the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% EtOAc).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford dimethyl 2-(1H-pyrrol-1-yl)terephthalate as a purified solid.

-

-

Characterization:

-

Determine the yield of the final product.

-

Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Measure the melting point of the solid product.

-

Workflow Visualization

Caption: Experimental workflow for the synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate.

Optimization and Troubleshooting

The success of the Clauson-Kaas reaction can be sensitive to several factors, especially when using less reactive aromatic amines.

| Parameter / Issue | Recommended Condition / Cause | Rationale & Troubleshooting Steps |

| Reaction Time / Temp. | Reflux in AcOH (118°C), 4-12 hours. | Aromatic amines with electron-withdrawing groups are less nucleophilic, requiring more forcing conditions. If the reaction is slow, consider increasing the reaction time. Alternatively, microwave-assisted synthesis can significantly reduce reaction times (e.g., 10-30 minutes at 170°C).[8] |

| Low Yield | Incomplete reaction; Product decomposition; Inefficient extraction. | Incomplete Reaction: Confirm consumption of starting material by TLC. If starting material remains, extend reaction time or consider a stronger acid promoter.[8] Decomposition: Pyrroles can be sensitive to prolonged exposure to strong acids and heat.[6][10] Avoid unnecessarily long reaction times. A modified procedure using an acetate buffer at room temperature can be used for sensitive substrates.[6][10] |

| Catalyst Choice | Glacial acetic acid serves as both solvent and catalyst. | For particularly unreactive amines, stronger acid promoters like P₂O₅ or catalytic amounts of mineral acids can be used, though this increases the risk of side reactions or product degradation.[4][8] Greener alternatives include catalysts like ZrOCl₂·8H₂O in water or Oxone under microwave irradiation.[5][7] |

| Solvent Selection | Acetic acid is traditional. Toluene or dioxane can also be used with an acid catalyst. | The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Acetic acid is effective because it is polar and acts as the catalyst.[11] Using a co-solvent of water with acetic acid has also been reported.[7] |

| Purification Difficulty | Co-elution of impurities; product streaking on silica gel. | Ensure the crude product is fully dried before loading onto the column. If the product is very polar, consider using a different solvent system for chromatography or attempting recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes). Residual acid can cause streaking; ensure the bicarbonate wash was thorough. |

Conclusion

The Clauson-Kaas reaction provides a direct and effective method for synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate. By understanding the underlying mechanism, researchers can logically select reaction conditions to favor the formation of the desired N-arylpyrrole. The protocol detailed herein offers a robust starting point, combining the traditional use of acetic acid with standard, reliable work-up and purification techniques. The provided troubleshooting guide equips scientists with the necessary information to optimize the reaction for their specific needs, ensuring a high-yielding and reproducible synthesis of this valuable chemical intermediate.

References

-

Ketcha, D. M., & Breen, J. J. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190. [Link]

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

-

Gourlay, B. S., Molesworth, P., Ryan, J. H., & Smith, J. A. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 47(4), 507-509. [Link]

-

Reddy, K. S. K., et al. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Journal of Applicable Chemistry, 7(4), 859-864. [Link]

-

Singh, D. K., & Kumar, R. (2023). Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed, 37404802. [Link]

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955. [Link]

-

Request PDF. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. [Link]

-

SK. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]

- Rolf, M., & Parg, A. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S.

-

Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]

-

Various Authors. (2025). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems. [Link]

-

LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

-

Rossi, E., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . [Link]

-

University of Rochester. How To Run A Reaction: The Workup. Department of Chemistry. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

Application Note: Electropolymerization of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (DMPT-Pyr) for Functionalized Conductive Surfaces

Executive Summary

This application note details the protocol for the electropolymerization of dimethyl 2-(1H-pyrrol-1-yl)terephthalate (DMPT-Pyr) . Unlike simple pyrrole monomers, DMPT-Pyr incorporates a bulky terephthalate moiety directly attached to the pyrrole nitrogen. This modification serves a dual purpose: it introduces chemically versatile ester groups for subsequent bioconjugation and alters the electronic band structure of the resulting polymer.

Key Technical Insight: The presence of the ortho-ester group (relative to the pyrrole-nitrogen bond) induces a steric twist between the pyrrole and benzene rings. This reduces effective conjugation length, necessitating higher oxidation potentials (>1.2 V vs Ag/AgCl) compared to unsubstituted polypyrrole. This guide addresses the solubility challenges and kinetic limitations inherent to this steric bulk, providing a robust method for generating stable, functionalized films on Platinum (Pt) and Indium Tin Oxide (ITO) electrodes.

Pre-Polymerization Considerations

Monomer Chemistry & Solubility

The precursor, DMPT-Pyr, is typically synthesized via the Clauson-Kaas reaction (condensation of dimethyl 2-aminoterephthalate with 2,5-dimethoxytetrahydrofuran) [1].

-

Hydrophobicity: Due to the two methyl ester groups, the monomer is insoluble in water.

-

Solvent Selection: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) are required. ACN is preferred for its wider electrochemical window and lower volatility.

-

Electrolyte: Use Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄) . Large organic cations (TBA⁺) improve film morphology by minimizing nucleophilic attack during the radical cation propagation phase.

Experimental Setup

-

Working Electrode (WE): Pt disk (polishing required) or ITO glass (solvent cleaning required).

-

Counter Electrode (CE): Pt wire or mesh (surface area > 10x WE).

-

Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or pseudo-Ag wire. Note: All potentials below are referenced to Ag/AgCl (sat. KCl) for standardization; adjust if using non-aqueous RE.

Experimental Protocols

Protocol A: Electrochemical Characterization (Cyclic Voltammetry)

Objective: To determine the onset oxidation potential (

-

Solution Prep: Dissolve DMPT-Pyr (10 mM) and TBAPF₆ (0.1 M) in anhydrous ACN. Degas with

for 15 minutes to remove dissolved oxygen, which traps radical cations. -

Conditioning: Polish the Pt electrode with 0.05 µm alumina slurry; sonicate in ethanol and water.

-

Scan Parameters:

-

Initial Potential: -0.2 V

-

Vertex Potential: +1.6 V (N-aryl pyrroles require higher potentials than pyrrole).

-

Scan Rate: 50 mV/s.

-

-

Observation: Look for an irreversible oxidation peak (typically ~1.3–1.5 V). The "nucleation loop" (crossing of the reverse scan over the forward scan) indicates conductive polymer deposition.

Protocol B: Potentiostatic Deposition (Film Growth)

Objective: To grow a uniform film of poly(DMPT-Pyr) with controlled thickness.

-

Parameter Setting: Set the potentiostat to a constant voltage 50–100 mV higher than the

determined in Protocol A (typically +1.35 V). Avoid potentials >1.6 V to prevent "over-oxidation," which degrades the polymer backbone [2]. -

Deposition: Apply potential for a fixed duration (e.g., 60–300 seconds).

-

Charge Monitoring: Monitor the Chronoamperometry (Current vs. Time) curve.

-

Phase 1 (t < 2s): Sharp decay (double-layer charging).

-

Phase 2 (t > 2s): Current increase (nucleation and growth).

-

Phase 3: Plateau (steady-state diffusion-controlled growth).

-

-

Termination: Stop when the total charge density (

) reaches the desired thickness target (approx. 24 mC/cm² corresponds to ~100 nm thickness for polypyrrole derivatives).

Protocol C: Post-Polymerization Functionalization

Objective: Hydrolysis of methyl esters to carboxylic acids for drug/ligand attachment.

-

Rinse: Wash the modified electrode gently with ACN to remove unreacted monomer.

-

Hydrolysis: Immerse the film in 0.5 M NaOH (aq) / Ethanol (1:1 v/v) for 1 hour at room temperature.

-

Activation: The surface now contains terephthalic acid moieties, ready for EDC/NHS coupling with amine-containing drugs or proteins.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway from the precursor synthesis to the final functionalized polymer surface.

Figure 1: Workflow from chemical synthesis of the DMPT-Pyr monomer to electrochemical deposition and surface activation.[1]

Data Summary & Troubleshooting

Table 1: Optimized Electropolymerization Parameters

| Parameter | Value / Condition | Rationale |

| Solvent | Acetonitrile (Anhydrous) | Solubilizes diester; prevents nucleophilic termination by water. |

| Electrolyte | 0.1 M TBAPF₆ | Large anion ( |

| Monomer Conc. | 10 mM | Sufficient flux for diffusion-controlled growth. |

| ~1.25 V vs Ag/AgCl | Higher than pyrrole (0.8 V) due to steric twist of terephthalate. | |

| Deposition Mode | Potentiostatic (+1.35 V) | Prevents over-oxidation side reactions common in galvanostatic modes. |

| Atmosphere | Nitrogen ( | Oxygen quenches radical cations, lowering efficiency. |

Troubleshooting Guide

-

Issue: Film Delamination.

-

Cause: Steric bulk of the terephthalate group creates internal stress.

-

Solution: Use an adhesion promoter (e.g., pyrrole-silane primer) on the electrode or copolymerize with unsubstituted pyrrole (ratio 1:5) to reduce steric density [3].

-

-

Issue: Low Conductivity.

-

Cause: The "twisted" N-aryl structure breaks

-conjugation. -

Solution: This is intrinsic to N-substituted pyrroles. If higher conductivity is needed for the application, use the film only as a thin surface interface (<50 nm) on a more conductive substrate (e.g., Gold).

-

-

Issue: No Polymer Growth.

-

Cause: Solvent contains water (>1%).

-

Solution: Dry ACN over molecular sieves (3Å). Water acts as a nucleophile, terminating the radical cation before polymerization.

-

References

-

T. E. A. S. A. El-Rehim, et al. "Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films." Journal of Applied Polymer Science, vol. 123, no. 3, 2011.

-

Sabouraud, G., et al.[2] "The mechanisms of pyrrole electropolymerization." Chemical Society Reviews, vol. 29, 2000, pp. 283-293.

-

Zotti, G., et al. "Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles." Chemistry of Materials, vol. 11, 2011. (Contextualized from general N-substituted pyrrole studies). 3

-

De Vos, L., et al. "Poly(alkylene terephthalate)s: From current developments in synthetic strategies towards applications." European Polymer Journal, 2021. (Reference for Terephthalate chemistry).

Sources

Troubleshooting & Optimization

purification methods to remove unreacted amine from dimethyl 2-(1H-pyrrol-1-yl)terephthalate

[1][2][3]

Subject: Troubleshooting Removal of Unreacted Dimethyl 2-aminoterephthalate Ticket ID: PUR-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

The synthesis of dimethyl 2-(1H-pyrrol-1-yl)terephthalate (typically via the Clauson-Kaas reaction) often leaves residual starting material: dimethyl 2-aminoterephthalate .[1][2][3]

Removing this specific amine is chemically challenging because it is an electron-deficient aniline .[1][2] The two ester groups on the benzene ring significantly reduce the basicity of the amino group (Predicted pKa ~1.26), rendering standard mild acid washes (e.g., 10% citric acid or 0.5 M HCl) ineffective. Furthermore, the pyrrole product is potentially acid-sensitive, creating a narrow window for "standard" workups.[1][2]

This guide details three tiered protocols to resolve this impurity, prioritized by selectivity and product safety.

Tier 1: The "Chemical Scavenger" Method (Recommended)

Best for: High-value batches where yield preservation is critical and the amine content is <10%.[1] Mechanism: Converts the lipophilic, weakly basic amine into a highly polar, water-soluble carboxylate derivative using a cyclic anhydride.[1][2]

The Logic

Since the amine is too weakly basic to be easily protonated and extracted, we instead react it with succinic anhydride .[3] This converts the amine into a hemi-succinamide (an acid-amide).[1][2] This new species contains a free carboxylic acid, allowing it to be effortlessly extracted into a mild basic aqueous layer (sodium bicarbonate), leaving the neutral pyrrole product in the organic phase.

Protocol

-

Quantify Impurity: Estimate the molar amount of unreacted amine via

H NMR (Compare the aniline NH -

Reagent Addition: To the reaction mixture (in DCM, Toluene, or EtOAc), add 1.5 - 2.0 equivalents of succinic anhydride (relative to the unreacted amine, not the product).

-

Catalysis: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to catalyze the acylation.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor TLC for the disappearance of the fluorescent amine spot.

-

Workup (The Separation):

-

Wash the organic layer twice with saturated aqueous NaHCO

. (The impurity, now a carboxylate, partitions to water). -

Wash once with brine.

-

Dry over Na

SO

-

Why this works (Workflow Diagram)

Figure 1: Chemoselective removal of low-basicity anilines via succinylation.

Tier 2: Optimized Acid Wash (High Risk/High Reward)

Best for: Large scale crude cleanup where reagents for Tier 1 are unavailable.[1] Risk: N-aryl pyrroles are generally more stable than N-alkyl pyrroles, but strong acids can still induce polymerization (turning the product red/black).[1][2]

The Logic

Because the pKa of dimethyl 2-aminoterephthalate is ~1.26, the aqueous wash must have a pH significantly lower than 1 to fully protonate the amine and force it into the water layer. 1M HCl (pH 0) is the minimum requirement.

Protocol

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc). Avoid DCM if possible, as emulsions are more common with strong acid washes.[2]

-

The Wash: Wash rapidly with 2.0 M HCl (3 x volumes).

-

Critical Step: Keep this step cold (0°C) and brief (< 5 mins contact time) to minimize pyrrole degradation.

-

-

Neutralization: Immediately wash the organic layer with water, then Saturated NaHCO

to remove residual acid. -

Drying: Dry over MgSO

.

Troubleshooting Table: Acid Wash

| Symptom | Diagnosis | Solution |

| Organic layer turns red/black | Pyrrole polymerization triggered by acid.[1][2][3] | Stop immediately. Switch to Tier 1 (Scavenging) or Tier 3 (Chromatography). |

| Amine remains in organic layer | Acid strength insufficient for this specific aniline.[2][3] | The amine is too lipophilic/weakly basic. Use Tier 1. |

| Emulsion forms | Density of organic/aqueous phases too similar.[3] | Add brine to the aqueous layer or filter through a Celite pad.[4][5] |

Tier 3: Chromatographic Purification

Best for: Final polishing or when the amine content is high (>15%).

Stationary Phase Logic

The amino group (-NH

-

TLC System: 20% Ethyl Acetate in Hexanes.[2]

Column Protocol

-

Eluent: Gradient elution from 0%

20% EtOAc in Hexanes. -

Loading: Load as a solid deposit on Celite or silica if solubility is poor in the eluent.[3]

-

Collection: The product will elute first. The amine will tail significantly; adding 1% Triethylamine (TEA) to the eluent can sharpen the amine peak, ensuring it doesn't streak into your product fractions.

Frequently Asked Questions (FAQ)

Q: Why can't I just recrystallize the product? A: You can, but it is often inefficient for this specific pair. Both the starting amine and the product are aromatic diesters with similar solubility profiles (soluble in hot EtOAc/Ethanol, insoluble in Hexanes). Co-crystallization is a major risk.[2] If you must recrystallize, try Methanol/Water or Toluene/Heptane , but Tier 1 is chemically superior.

Q: Is the pyrrole product stable to the succinic anhydride method? A: Yes. The pyrrole nitrogen is part of the aromatic system and is non-nucleophilic. It will not react with the anhydride under these mild conditions. Only the exocyclic amine of the impurity will react.

Q: I see a new spot on TLC after using the acid wash method. A: This is likely a hydrolysis byproduct.[3] The strong acid (2M HCl) may have begun hydrolyzing the methyl esters on your terephthalate ring to carboxylic acids. This confirms that Tier 1 (Scavenging) is the safer route for this substrate.

References

-

PubChem. (n.d.). Dimethyl 2-aminoterephthalate (Compound Summary). National Center for Biotechnology Information.[2] Retrieved February 14, 2026, from [Link][1]

-

University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved February 14, 2026, from [Link]

-

Beilstein Institute. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts. Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link][1]

Technical Support Center: Enhancing the Thermal Stability of Dimethyl 2-(1H-pyrrol-1-yl)terephthalate Crystals

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and pharmaceutical scientists working with dimethyl 2-(1H-pyrrol-1-yl)terephthalate or similar novel aromatic compounds. The thermal stability of a crystalline solid is a critical parameter that influences its processing, storage, and application. Instability can manifest as a low or broad melting point, premature decomposition, or unwanted phase transitions, compromising the material's integrity and performance.

This document provides a structured approach to troubleshooting and improving the thermal stability of your crystalline product through a series of frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the thermal stability of crystalline organic compounds.

Q1: What is thermal stability and why is it critical for my compound?

A: Thermal stability refers to a material's resistance to decomposition or phase change at a given temperature.[1] For a crystalline compound like dimethyl 2-(1H-pyrrol-1-yl)terephthalate, it is typically characterized by its melting point and decomposition temperature. High thermal stability is crucial because it ensures the compound remains chemically and structurally intact during manufacturing processes (e.g., heating, milling), storage, and final application, which is especially vital in drug development for ensuring safety and efficacy.[2]

Q2: I'm observing a lower-than-expected melting point or decomposition. What are the likely initial causes?

A: A low or broad melting point is a classic indicator of impurity. The presence of residual solvents, unreacted starting materials, or side products disrupts the crystal lattice, requiring less energy to break it down. Another significant cause is the presence of a metastable crystalline form, known as a polymorph, which is inherently less stable than the thermodynamically favored form.[2][3]

Q3: What is polymorphism and how does it affect thermal stability?

A: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[3][4] These different forms, or polymorphs, are distinct solid-state entities and can have significantly different physical properties, including melting point, solubility, and thermal stability.[5] Often, a less stable (metastable) polymorph will form first during crystallization because it nucleates faster (kinetic product), while the most stable (thermodynamic) polymorph has a higher melting point and is the desired form for most applications.[6][7]

Q4: Can the solvent I use for synthesis and purification affect the final crystal's stability?

A: Absolutely. The choice of solvent is one of the most critical factors influencing which polymorphic form crystallizes.[8] Solute-solvent interactions can favor the nucleation and growth of one polymorph over another.[9] Furthermore, the solvent can affect the crystal's external shape (habit), which can influence properties like flowability and dissolution, and residual solvent trapped in the lattice can significantly lower its thermal stability.[10][11]

Q5: What are the primary analytical techniques to assess thermal stability?

A: The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

-

TGA measures the change in mass of a sample as a function of temperature, precisely identifying the temperature at which decomposition (mass loss) begins.[12][13]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, crystallization temperatures, and to identify polymorphic transitions.[1][14] Running these analyses simultaneously (STA) provides a comprehensive thermal profile, allowing you to distinguish between melting (a DSC event with no mass loss) and decomposition (a DSC event with mass loss).[1]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a deeper dive into specific problems you may encounter and offers structured solutions.

Issue 1: Inconsistent Thermal Analysis Results (TGA/DSC)

-

Symptoms: You observe significant batch-to-batch variation in melting points, broad endothermic peaks in DSC, or multiple mass loss events in TGA at temperatures below the expected decomposition.

-

Possible Causes & Solutions:

| Possible Cause | Recommended Solution & Rationale |

| Mixture of Polymorphs | The presence of multiple crystalline forms, each with a different melting point, can lead to complex or broad thermal profiles. Solution: Implement a controlled recrystallization protocol (see Protocol 2) to consistently produce a single, stable polymorph. The goal is to create conditions that favor the formation of the thermodynamically most stable form.[7] |

| Residual Solvent | Trapped solvent molecules in the crystal lattice will volatilize upon heating, appearing as an initial mass loss in TGA at a low temperature (often below 150°C) and can depress the melting point. Solution: Dry the crystals under high vacuum at a temperature well below the melting point for an extended period (12-24 hours). Analyze the sample with TGA to confirm the absence of early mass loss.[14] |

| Impurities | Synthesis by-products or unreacted starting materials disrupt the crystal lattice, lowering and broadening the melting point. Solution: Purify the material using rigorous recrystallization (Protocol 2) or column chromatography. The sharpness of the DSC melting peak is an excellent indicator of purity.[15] |

| Instrument Calibration | Incorrect calibration can lead to inaccurate temperature readings. Solution: Regularly calibrate your TGA/DSC instrument using certified reference standards (e.g., Indium, Tin) according to the manufacturer's guidelines. |

Issue 2: Crystals Degrade During Storage or Processing

-

Symptoms: The crystalline powder changes color (e.g., yellows), becomes amorphous, or shows a decrease in purity over time when stored under ambient conditions or subjected to mechanical stress like grinding.

-

Possible Causes & Solutions:

| Possible Cause | Recommended Solution & Rationale |

| Metastable Polymorph | A less stable, "kinetic" polymorph may have formed during initial crystallization. Over time, it can spontaneously convert to the more stable form, often leading to a change in physical appearance and properties.[6][16] Solution: Perform polymorph screening using various solvents and crystallization conditions (Protocol 2) to identify and isolate the thermodynamically most stable form, which will not undergo such transformations.[7] |

| Hygroscopicity/Solvate Formation | The compound may be absorbing atmospheric moisture, forming a hydrate. This new form will have different thermal properties. Solution: Store the material in a desiccator over a drying agent (e.g., P₂O₅, Drierite®). Characterize the material before and after storage using TGA to check for water loss. |

| Amorphous Content | Rapid precipitation or crash cooling can generate amorphous (non-crystalline) solid, which is inherently less stable and more prone to degradation. Solution: Ensure crystallization occurs slowly and from a solution that is not excessively supersaturated. Slow cooling and avoiding rapid anti-solvent addition are key.[17] |

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for characterizing and improving the thermal stability of your compound.

Protocol 1: Standard Assessment of Thermal Stability using TGA/DSC

This protocol establishes a baseline for the thermal properties of your material.

-

Sample Preparation: Ensure the crystalline sample is a fine, homogenous powder. If necessary, gently grind a small amount in an agate mortar and pestle.

-

TGA Analysis:

-

Tare an appropriate TGA crucible (typically aluminum or platinum).

-

Accurately weigh 5-10 mg of the sample into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min.

-

Program the instrument to heat from ambient temperature (e.g., 30°C) to a temperature well above the expected decomposition (e.g., 600°C) at a constant rate of 10°C/min.[18]

-

Analysis: Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature from the derivative (DTG) curve. Note any mass loss at temperatures below 150°C, which indicates the presence of volatiles.

-

-

DSC Analysis:

-

Tare a DSC pan and lid (typically aluminum).

-

Accurately weigh 2-5 mg of the sample into the pan and hermetically seal it.

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Use a similar temperature program as the TGA, heating at 10°C/min under a nitrogen purge.

-

Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or degradation. The onset temperature of the melting peak is typically reported as the melting point (T_m). The sharpness of the peak is an indicator of purity.

-

Scientist's Note: Running a "heat-cool-heat" cycle in the DSC can be informative. In the first heating scan, you observe the properties of the initial material. Cooling recrystallizes the material from the melt. The second heating scan reveals the properties of the melt-crystallized form, which can help identify polymorphism or thermal degradation.

Protocol 2: Systematic Recrystallization for Stability Enhancement

Recrystallization is the most powerful technique for improving both purity and thermal stability by isolating the most stable polymorph.[15][19]

-

Solvent Screening (Critical First Step):

-

Goal: Find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[19]

-

Procedure: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, acetone, water).[20] Observe solubility at room temperature and then upon gentle heating.

-

Rationale: A large solubility difference with temperature is essential for good recovery. Solvents with functional groups similar to the solute often work well (e.g., esters in ethyl acetate).[20]

-

-

Recrystallization Techniques:

-

A) Slow Cooling Crystallization:

-

Place the crude, impure solid in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate). Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[21]

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

-

Rationale: Slow cooling allows molecules sufficient time to arrange into the most thermodynamically stable crystal lattice, minimizing defects and the formation of less stable kinetic polymorphs.[17]

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[22]

-

-

B) Slow Evaporation:

-

Dissolve the compound in a suitable solvent at room temperature to create a solution that is near-saturation.

-

Loosely cover the container (e.g., with perforated parafilm) and leave it in a vibration-free area.

-

The solvent will slowly evaporate, increasing the concentration and inducing crystallization.

-

Rationale: This is a very gentle method that often yields high-quality single crystals. It is best suited for compounds that are moderately volatile in solvents like dichloromethane or ethyl acetate.[23]

-

-

C) Anti-Solvent Addition:

-

Dissolve the compound in a "good" solvent in which it is very soluble.

-

Slowly, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly. The crystals will form as the solubility decreases.[19]

-

Rationale: This method is excellent for compounds that are highly soluble in most solvents, making slow cooling difficult. The key is the slow addition of the anti-solvent to avoid "crashing out" an amorphous solid.

-

-

-

Validation: After any recrystallization procedure, repeat the TGA/DSC analysis (Protocol 1). A successful outcome will be a sharper DSC melting peak at a higher temperature and the elimination of low-temperature mass loss in the TGA.

Section 4: Visualizations and Key Concepts

Workflow for Improving Crystal Thermal Stability

This diagram outlines the logical process from identifying a problem to achieving a stable crystalline product.

Caption: A workflow diagram illustrating the iterative process of characterizing, troubleshooting, and optimizing the thermal stability of a crystalline compound.

Understanding Polymorph Stability

The stability of polymorphs is governed by thermodynamics and kinetics. The most stable form has the lowest free energy, but a less stable form might crystallize faster.

Caption: Energy diagram showing the relationship between a high-energy solution phase and the formation of either a metastable (kinetic) or a stable (thermodynamic) polymorph.

Section 5: References

-

Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Retrieved from Gexin Publications.

-

Desiraju, G. R. (2008, March 19). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.

-

Wikipedia. Crystal polymorphism. Retrieved from Wikipedia.

-

Groom, C. R., et al. Which intermolecular interactions have a significant influence on crystal packing? CrystEngComm (RSC Publishing).

-

ResearchGate. (2025, August 9). (PDF) Polymorphism in Organic Crystal Structure.

-

PMC. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.

-

CORE. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.

-

Bauer, J. F. (2010, February 22). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening.

-

Purdue University. Polymorphism control and the formation of organic molecular nanocrystals.

-

MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.

-

Pharmaceutical Technology. (2026, February 4). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening.

-

MDPI. (2019, May 9). Thermodynamic vs. Kinetic Basis for Polymorph Selection.

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

-

JOCPR. (2024, January 25). 3-4 The Impact of Intermolecular Forces on Phase Transitions and Ph.

-

MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

-

Sci-Hub. Role of intermolecular interaction in crystal packing: A competition between halogen bond and electrostatic interaction.

-

Purdue e-Pubs. Thermodynamic and kinetic control of the crystallization of polymorphs.

-

ResearchGate. (2019, May 2). Thermodynamic vs. Kinetic Basis for Polymorph Selection.

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

-

UC Homepages. 227. Kinetic vs Thermodynamic Control'.

-